6-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide
Description
Properties
IUPAC Name |
6-chloro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS/c1-11-9-12(18-24-15-3-2-8-21-19(15)26-18)4-6-14(11)23-17(25)13-5-7-16(20)22-10-13/h2-10H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHEZGLRDVPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups have been introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolo[5,4-b]pyridine core is particularly useful in the development of new chemical entities.
Biology: In biological research, this compound has shown potential as a pharmacological tool. It can be used to study various biological pathways and processes, particularly those involving thiazole derivatives.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure and reactivity profile make it a versatile reagent for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine core can bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Nicotinamide Derivatives
Key structural variations among nicotinamide-based compounds include:
- Substituents on the pyridine ring : Chlorine at position 6 is a common feature in analogs with enhanced bioactivity due to its electron-withdrawing effects.
- Thiazole/thiazolo[5,4-b]pyridine substitution : The fused thiazolo[5,4-b]pyridine in the target compound differs from simpler thiazole derivatives (e.g., N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide, Figure 1 in ), offering improved rigidity and hydrophobic interactions in enzymatic pockets .
- Phenyl ring substituents : The 2-methyl group on the phenyl ring in the target compound may enhance metabolic stability compared to unsubstituted or fluorinated phenyl groups in analogs like N-(4-fluorophenyl)-6-chloro-nicotinamide derivatives (e.g., 72a, 72b in ) .
Table 1: Structural and Activity Comparison of Selected Analogs
Structure-Activity Relationships (SAR)
- Thiazolo[5,4-b]pyridine vs.
- Substituent Effects :
- The 3-(trifluoromethyl)phenyl group in compound 6h () showed moderate c-KIT inhibition (IC50 = 9.87 µM), whereas analogs with methylene spacers or urea linkages (e.g., 6i, 6j) lost activity, highlighting the critical role of direct amide bonding .
- Fluorinated phenyl groups (e.g., 4-fluorophenyl in 72a, ) are common in analogs to enhance metabolic stability and membrane permeability but may reduce target affinity compared to bulkier fused rings .
- Chlorine Position : The 6-chloro substitution in the target compound is conserved across active analogs (e.g., 72a, 72b in ), suggesting its importance in electronic modulation and binding .
Biological Activity
6-Chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H14ClN3O
- Molecular Weight : 345.79 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazolo[5,4-b]pyridine derivatives often act as inhibitors of various enzymes. For instance, they have shown strong inhibitory activity against PI3Kα with an IC50 value of 3.6 nM, indicating potential for cancer treatment by disrupting signaling pathways crucial for tumor growth and survival .
- Cytotoxicity : In vitro studies have demonstrated that compounds similar to this derivative exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity is often quantified using the MTT assay, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, derivatives in similar studies have shown IC50 values as low as 2.32 µg/mL .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspases and alteration of the Bax/Bcl-2 ratio, leading to cell cycle arrest at critical phases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a controlled study examining various thiazolo[5,4-b]pyridine derivatives, researchers synthesized a series of compounds and evaluated their anticancer properties against different cell lines. The compound exhibited notable selectivity towards cancer cells over normal cells, highlighting its potential as a targeted therapeutic agent .
Case Study: Antifungal Properties
Another study focused on the antifungal properties of thiazolo derivatives, where specific compounds showed significant activity against Candida species. The findings suggest that structural modifications can enhance antifungal efficacy, drawing parallels with the structure of this compound .
Structure–Activity Relationship (SAR)
The biological activity of thiazolo[5,4-b]pyridine derivatives is heavily influenced by their structural characteristics:
- Substituents : The presence of electronegative atoms such as chlorine enhances biological activity by increasing lipophilicity and improving membrane permeability.
- Functional Groups : The incorporation of functional groups like amides and sulfonamides has been shown to significantly affect both potency and selectivity towards target enzymes or receptors.
Q & A
Basic: What are the key structural features of this compound that influence its reactivity and biological activity?
Answer:
The compound’s structure integrates three critical motifs:
- 6-Chloro-nicotinamide core : Enhances electrophilic reactivity for nucleophilic substitution or metal-catalyzed coupling reactions .
- Thiazolo[5,4-b]pyridine ring : Provides π-π stacking potential for target binding (e.g., kinase inhibition) and influences solubility .
- 2-Methyl-4-substituted phenyl group : Steric effects from the methyl group modulate conformational flexibility, impacting receptor selectivity .
Characterization methods : X-ray crystallography (for solid-state conformation) and NMR (for solution-phase dynamics) are essential to validate structural integrity .
Basic: What synthetic routes are reported for this compound?
Answer:
Synthesis typically involves:
Core assembly : Condensation of 2-aminopyridine derivatives with thiourea to form the thiazolo-pyridine ring under reflux (e.g., ethanol, 80°C, 12h) .
Acylation : Reaction of the intermediate with 6-chloronicotinoyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key challenges include minimizing thiazole ring oxidation and controlling regioselectivity during acylation .
Basic: How is compound purity and identity confirmed post-synthesis?
Answer:
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>98% area under the curve) .
- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C19H14ClN3OS: 368.0521) .
- 1H/13C NMR : Diagnostic signals include the chloro-pyridine proton (δ 8.5–8.7 ppm) and thiazole methyl group (δ 2.4–2.6 ppm) .
Advanced: How can computational methods optimize synthesis or target interaction studies?
Answer:
- Reaction path search : Quantum mechanics (QM) calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and identify low-energy pathways for acylation/cyclization steps .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase), guiding structural modifications for improved binding affinity .
- MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay variability : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Cellular context : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects from pathway crosstalk .
- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) to distinguish intrinsic activity from bioavailability limitations .
Mitigation strategy : Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .
Advanced: What advanced techniques characterize target engagement in vitro?
Answer:
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) for targets like kinases, with immobilization via amine coupling .
- Cryo-EM : Resolves ligand-induced conformational changes in large complexes (e.g., ribosome interactions) at near-atomic resolution .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic binding modes .
Advanced: How to design derivatives to improve metabolic stability?
Answer:
- Bioisosteric replacement : Substitute the thiazole sulfur with carbonyl groups to reduce CYP3A4-mediated oxidation .
- Deuterium incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow metabolism (deuterated analogs show 2–3× longer t1/2 in liver microsomes) .
- Prodrug strategies : Phosphorylate the nicotinamide nitrogen to enhance solubility and enable intracellular activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
